
(1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol: is an organic compound with the molecular formula C11H12BrFO It features a cyclobutyl ring substituted with a 4-bromo-3-fluorophenyl group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol typically involves the cyclobutylation of a 4-bromo-3-fluorophenyl precursor followed by the introduction of a methanol group. One common method involves the use of cyclobutyl Grignard reagents reacting with 4-bromo-3-fluorobenzaldehyde, followed by reduction to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the aromatic ring or the methanol group.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: The major products include (1-(4-Bromo-3-fluorophenyl)cyclobutyl)aldehyde and (1-(4-Bromo-3-fluorophenyl)cyclobutyl)carboxylic acid.
Reduction: The major products include reduced forms of the aromatic ring or the methanol group.
Substitution: The major products include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving cyclobutyl and phenyl groups.
Medicine:
Industry:
Material Science: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involving the cyclobutyl and phenyl groups. These interactions can influence various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
- (1-(4-Bromo-3-chlorophenyl)cyclobutyl)methanol
- (1-(4-Bromo-3-methylphenyl)cyclobutyl)methanol
- (1-(4-Bromo-3-nitrophenyl)cyclobutyl)methanol
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., chlorine, methyl, nitro) distinguishes these compounds from (1-(4-Bromo-3-fluorophenyl)cyclobutyl)methanol.
- Reactivity: The different substituents can influence the reactivity and chemical behavior of the compounds.
- Applications: Each compound may have unique applications based on its specific structural features and reactivity.
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H12BrFO |
|---|---|
Molekulargewicht |
259.11 g/mol |
IUPAC-Name |
[1-(4-bromo-3-fluorophenyl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H12BrFO/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6,14H,1,4-5,7H2 |
InChI-Schlüssel |
YORAZNIZSUJHPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CO)C2=CC(=C(C=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13097490.png)
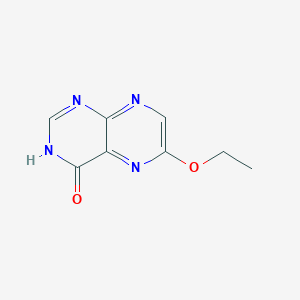
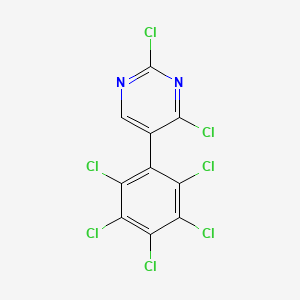
![2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13097520.png)
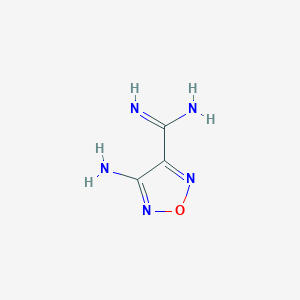
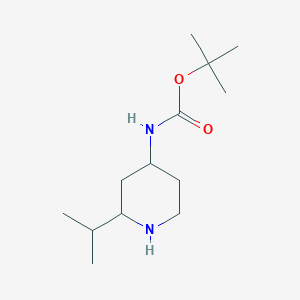
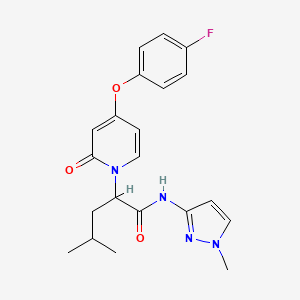
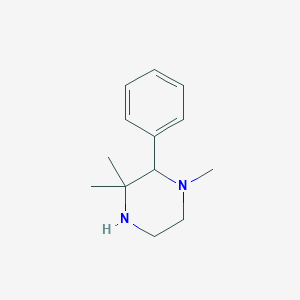

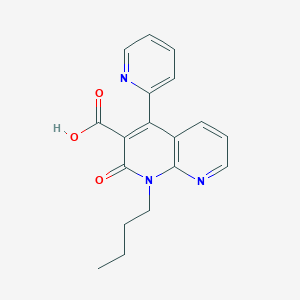
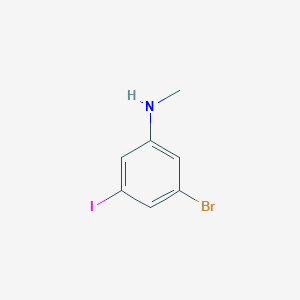
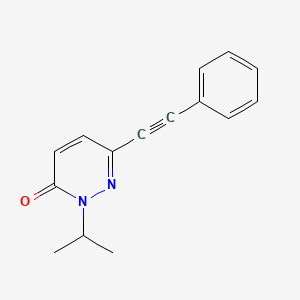
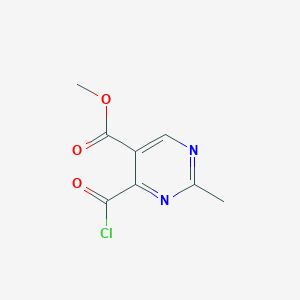
![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B13097586.png)
